2,6-Dibromo-3-ethoxypyridine
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Overview
Description
2,6-Dibromo-3-ethoxypyridine is an organobromine compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at positions 2 and 6, and an ethoxy group at position 3 on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-ethoxypyridine typically involves the bromination of 3-ethoxypyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Major Products:
Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2,6-Dibromo-3-ethoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-ethoxypyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its mechanism involves interaction with specific molecular targets, although detailed pathways are still under investigation .
Comparison with Similar Compounds
2,6-Dibromopyridine: Similar structure but lacks the ethoxy group.
2,6-Dibromo-3-hydroxypyridine: Similar structure but has a hydroxyl group instead of an ethoxy group.
Uniqueness: 2,6-Dibromo-3-ethoxypyridine is unique due to the presence of both bromine atoms and an ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C7H7Br2NO |
---|---|
Molecular Weight |
280.94 g/mol |
IUPAC Name |
2,6-dibromo-3-ethoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3 |
InChI Key |
NHIOTXJJYPCUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(C=C1)Br)Br |
Origin of Product |
United States |
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